

Spectroscopic Profile of 2,4-Dimethylheptan-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylheptan-4-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dimethylheptan-4-ol**, a tertiary alcohol with potential applications in various chemical syntheses. This document outlines the key mass spectrometry and nuclear magnetic resonance data, details the experimental protocols for acquiring such spectra, and presents a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key mass spectrometry and nuclear magnetic resonance data for **2,4-Dimethylheptan-4-ol**.

Mass Spectrometry (MS)

Molecular Formula: C₉H₂₀O Molecular Weight: 144.25 g/mol [1]

The electron ionization mass spectrum of **2,4-Dimethylheptan-4-ol** is characterized by the absence of a prominent molecular ion peak, which is typical for tertiary alcohols due to the instability of the molecular ion. The fragmentation pattern is dominated by alpha-cleavage and dehydration, leading to the formation of stable carbocations.

m/z	Relative Intensity (%)	Proposed Fragment
43	100	$[\text{C}_3\text{H}_7]^+$
57	80	$[\text{C}_4\text{H}_9]^+$
71	65	$[\text{C}_5\text{H}_{11}]^+$
87	95	$[\text{M} - \text{C}_4\text{H}_9]^+$
101	30	$[\text{M} - \text{C}_3\text{H}_7]^+$
126	5	$[\text{M} - \text{H}_2\text{O}]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Carbon Assignment
14.4	C7
17.6	C6
23.0	C1
24.9	C8
34.3	C5
49.3	C2
52.4	C3
73.2	C4

^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Proton Assignment
0.90	t	3H	H7
0.92	d	6H	H1, H8
1.15	s	3H	H9
1.30-1.55	m	4H	H5, H6
1.60	m	1H	H2
1.75	s	1H	OH
1.85	m	2H	H3

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Mass Spectrometry

A sample of **2,4-Dimethylheptan-4-ol** was introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for separation and purification. The molecules were then ionized using electron ionization (EI) with a standard energy of 70 eV. The resulting charged fragments were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer and detected. The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

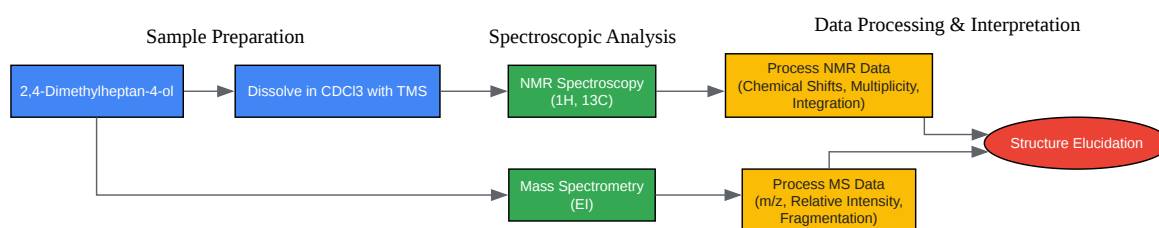
A dilute solution of **2,4-Dimethylheptan-4-ol** was prepared in a deuterated solvent, most commonly deuterated chloroform (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The sample was placed in a 5 mm NMR tube.

^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum was acquired on a spectrometer operating at a frequency of approximately 100 MHz for the ^{13}C nucleus. The spectrum was proton-decoupled to simplify the signals to single lines for each unique carbon atom.

^1H NMR Spectroscopy: The ^1H NMR spectrum was recorded on a spectrometer with a proton frequency of around 400 MHz. The data acquisition parameters were optimized to ensure accurate integration and resolution of signals.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,4-Dimethylheptan-4-ol**.



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A generalized workflow for spectroscopic analysis.

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References

- 1. 4-Heptanol, 2,4-dimethyl- [webbook.nist.gov]
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